2-(acetylamino)-4-chlorophenyl 4-methoxybenzenesulfonate
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Overview
Description
2-(acetylamino)-4-chlorophenyl 4-methoxybenzenesulfonate is an organic compound that features both acetylamino and methoxybenzenesulfonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(acetylamino)-4-chlorophenyl 4-methoxybenzenesulfonate typically involves a multi-step process. One common route includes the acetylation of 4-chloroaniline to form 2-(acetylamino)-4-chlorophenyl, followed by sulfonation with 4-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(acetylamino)-4-chlorophenyl 4-methoxybenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Hydrolysis: The acetylamino group can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as 2-(acetylamino)-4-methoxyphenyl 4-methoxybenzenesulfonate.
Hydrolysis: Formation of 4-chloroaniline and acetic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-(acetylamino)-4-chlorophenyl 4-methoxybenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and antimicrobial drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(acetylamino)-4-chlorophenyl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The acetylamino and methoxybenzenesulfonate groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(acetylamino)-4-chlorophenyl 4-methylbenzenesulfonate
- 2-(acetylamino)-4-chlorophenyl 4-ethoxybenzenesulfonate
- 2-(acetylamino)-4-chlorophenyl 4-hydroxybenzenesulfonate
Uniqueness
2-(acetylamino)-4-chlorophenyl 4-methoxybenzenesulfonate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to different pharmacological profiles compared to its analogs.
Properties
IUPAC Name |
(2-acetamido-4-chlorophenyl) 4-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-10(18)17-14-9-11(16)3-8-15(14)22-23(19,20)13-6-4-12(21-2)5-7-13/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELPEQNUEQLPKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Cl)OS(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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